molecular formula C24H31NO4S B10855440 Abiraterone sulfate

Abiraterone sulfate

Cat. No.: B10855440
M. Wt: 429.6 g/mol
InChI Key: LUQSJWRTYLGZJB-VJLLXTKPSA-N
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Description

Abiraterone sulfate is a metabolite of abiraterone acetate, a potent antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. Abiraterone acetate is converted to abiraterone in the body, which then undergoes further metabolism to form this compound. This compound plays a crucial role in inhibiting androgen biosynthesis, thereby reducing the levels of testosterone and other androgens that fuel the growth of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abiraterone acetate, which is subsequently converted to abiraterone sulfate, involves several steps. The process begins with the conversion of dehydroepiandrosterone-3-acetate to 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate. This intermediate is then reacted with diethyl (3-pyridyl)borane in the presence of bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate in tetrahydrofuran. The final product, abiraterone acetate, is isolated by chromatography .

Industrial Production Methods

Industrial production of abiraterone acetate involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards. The conversion of abiraterone acetate to this compound in the body is mediated by enzymes such as CYP3A4 and SULT2A1 .

Chemical Reactions Analysis

Types of Reactions

Abiraterone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of abiraterone acetate to abiraterone involves hydrolysis by esterases. Abiraterone is then metabolized to this compound through sulfation reactions mediated by sulfotransferase enzymes .

Common Reagents and Conditions

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents such as halides or nucleophiles under specific conditions to replace functional groups.

Major Products Formed

The major products formed from these reactions include abiraterone, this compound, and N-oxide this compound .

Scientific Research Applications

Abiraterone sulfate has significant applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Abiraterone Sulfate

This compound is unique due to its potent and selective inhibition of CYP17A1, leading to a more effective reduction in androgen levels compared to other antiandrogens. Its ability to inhibit androgen biosynthesis at multiple sites (testes, adrenal glands, and prostate tumor) makes it a valuable therapeutic agent in the treatment of advanced prostate cancer .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

LUQSJWRTYLGZJB-VJLLXTKPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Origin of Product

United States

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